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molecular formula C13H9F2NO B8504802 2-(3,4-Difluoro-phenyl)-1-pyridin-4-yl-ethanone

2-(3,4-Difluoro-phenyl)-1-pyridin-4-yl-ethanone

Cat. No. B8504802
M. Wt: 233.21 g/mol
InChI Key: ZHLXPUGVANCPDA-UHFFFAOYSA-N
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Patent
US07709507B2

Procedure details

The title compound was generated from commercially available isonicotinic acid ethyl ester and (3,4-difluoro-phenyl)-acetonitrile according to the general procedure D described above. The intermediates 2-(3,4-difluoro-phenyl)-1-pyridin-4-yl-ethanone and 2-(3,4-difluoro-phenyl)-1-pyridin-4-yl-ethylamine were isolated and characterized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)C.[F:12][C:13]1[CH:14]=[C:15]([CH2:20][C:21]#[N:22])[CH:16]=[CH:17][C:18]=1[F:19]>>[F:12][C:13]1[CH:14]=[C:15]([CH2:20][C:4]([C:5]2[CH:6]=[CH:7][N:8]=[CH:9][CH:10]=2)=[O:11])[CH:16]=[CH:17][C:18]=1[F:19].[F:12][C:13]1[CH:14]=[C:15]([CH2:20][CH:21]([NH2:22])[C:5]2[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=2)[CH:16]=[CH:17][C:18]=1[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CC(=O)C1=CC=NC=C1
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CC(C1=CC=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07709507B2

Procedure details

The title compound was generated from commercially available isonicotinic acid ethyl ester and (3,4-difluoro-phenyl)-acetonitrile according to the general procedure D described above. The intermediates 2-(3,4-difluoro-phenyl)-1-pyridin-4-yl-ethanone and 2-(3,4-difluoro-phenyl)-1-pyridin-4-yl-ethylamine were isolated and characterized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)C.[F:12][C:13]1[CH:14]=[C:15]([CH2:20][C:21]#[N:22])[CH:16]=[CH:17][C:18]=1[F:19]>>[F:12][C:13]1[CH:14]=[C:15]([CH2:20][C:4]([C:5]2[CH:6]=[CH:7][N:8]=[CH:9][CH:10]=2)=[O:11])[CH:16]=[CH:17][C:18]=1[F:19].[F:12][C:13]1[CH:14]=[C:15]([CH2:20][CH:21]([NH2:22])[C:5]2[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=2)[CH:16]=[CH:17][C:18]=1[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=NC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1F)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CC(=O)C1=CC=NC=C1
Name
Type
product
Smiles
FC=1C=C(C=CC1F)CC(C1=CC=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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